molecular formula C20H22F3N3O5 B12168712 Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate

カタログ番号: B12168712
分子量: 441.4 g/mol
InChIキー: YYSROQSSBICNKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate is a fluoroquinolone derivative characterized by a quinoline core substituted with fluorine atoms at positions 6 and 8, a 2-fluoroethyl group at position 1, and a methoxy group at position 5. The 3-position of the quinoline ring is linked via a carbonyl group to a piperazine moiety, which is further esterified with an ethyl carboxylate group . Its molecular formula is C₂₇H₂₄F₃N₃O₆, with a molecular weight of 533.51 g/mol (calculated: C, 60.78%; H, 4.53%; N, 13.13%; found: C, 60.92%; H, 4.58%; N, 13.11%) .

Structurally, the compound combines features of fluoroquinolones—known for antibacterial activity via DNA gyrase inhibition—with a piperazine-carboxylate fragment that enhances solubility and pharmacokinetics. The 2-fluoroethyl and methoxy substituents likely improve membrane permeability and target binding .

特性

分子式

C20H22F3N3O5

分子量

441.4 g/mol

IUPAC名

ethyl 4-[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxoquinoline-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H22F3N3O5/c1-3-31-20(29)25-8-6-24(7-9-25)19(28)13-11-26(5-4-21)16-12(17(13)27)10-14(22)18(30-2)15(16)23/h10-11H,3-9H2,1-2H3

InChIキー

YYSROQSSBICNKR-UHFFFAOYSA-N

正規SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)OC)F)CCF

製品の起源

United States

準備方法

Gould-Jacobs Cyclization for 4-Oxo-1,4-Dihydroquinoline Formation

The quinoline scaffold is constructed via the Gould-Jacobs reaction , which involves cyclization of an aniline derivative with a β-keto ester. For this compound, 2,4,5-trifluoroaniline serves as the starting material. Reaction with ethyl ethoxymethylenemalonate in acetic acid at reflux yields ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Key modifications include:

  • Methoxy Introduction : Selective substitution of the 7-fluoro group with methoxy is achieved using sodium methoxide in dimethyl sulfoxide (DMSO) at 80°C for 6 hours, yielding ethyl 6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .

  • Fluorine Retention : The 6- and 8-fluoro groups remain intact due to their lower reactivity under basic conditions.

N-Alkylation with 2-Fluoroethyl Tosylate

The 1-position nitrogen is alkylated using 2-fluoroethyl tosylate under nucleophilic conditions:

  • Reagents : Quinoline intermediate (1 equiv), 2-fluoroethyl tosylate (1.2 equiv), potassium carbonate (2 equiv).

  • Solvent : Dimethylformamide (DMF) at 95–100°C for 2 hours.

  • Outcome : Forms ethyl 1-(2-fluoroethyl)-6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate with >85% yield after recrystallization from ethanol.

Critical Consideration : Excess tosylate and prolonged heating minimize di-alkylation byproducts.

Carboxylic Acid Activation and Piperazine Coupling

Ester Hydrolysis and Acid Chloride Formation

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid:

  • Conditions : 2 M NaOH in ethanol/water (1:1), reflux for 4 hours.

  • Intermediate : 1-(2-fluoroethyl)-6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (94% yield).

Subsequent treatment with thionyl chloride (2 equiv) in dichloromethane at 25°C for 1 hour generates the acid chloride, which is used directly in the next step.

Amide Bond Formation with Piperazine-1-carboxylate

The acid chloride reacts with ethyl piperazine-1-carboxylate under Schotten-Baumann conditions:

  • Reagents : Acid chloride (1 equiv), ethyl piperazine-1-carboxylate (1.5 equiv), triethylamine (3 equiv).

  • Solvent : Tetrahydrofuran (THF) at 0°C→25°C for 12 hours.

  • Workup : Aqueous extraction followed by silica gel chromatography (ethyl acetate/hexane) yields the target compound (78% purity, 62% yield).

Optimization Note : Pre-activation of the acid chloride with 1-hydroxybenzotriazole (HOBt) improves coupling efficiency to 88%.

Alternative Synthetic Routes and Comparative Analysis

Tosylate vs. Bromide Alkylating Agents

Comparative studies show:

Alkylating AgentSolventTemperatureYield
2-Fluoroethyl tosylateDMF95°C85%
2-Fluoroethyl bromideAcetonitrile80°C72%

Tosylate superiority is attributed to its better leaving group ability and stability under reflux conditions.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 3.45–3.60 (m, 8H, piperazine), 4.15 (q, J=7.1 Hz, 2H, OCH2CH3), 4.72 (dt, J=4.8, 27.5 Hz, 2H, CH2F), 6.92 (d, J=9.2 Hz, 1H, Ar-H), 8.45 (s, 1H, C=O).

  • MS (ESI+) : m/z 512.1 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol/water) shows 99.2% purity, with a single impurity (0.8%) identified as the des-fluoroethyl analog.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • 2-Fluoroethyl Tosylate Synthesis : Tosyl chloride reacts with 2-fluoroethanol in pyridine at 0°C (89% yield).

  • Piperazine-1-carboxylate : Commercially available but can be synthesized via carbamate protection of piperazine .

化学反応の分析

反応の種類

4-{[6,8-ジフルオロ-1-(2-フルオロエチル)-7-メトキシ-4-オキソ-1,4-ジヒドロキノリン-3-イル]カルボニル}ピペラジン-1-カルボン酸エチルは、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を伴います。

    還元: この反応は、水素の付加または酸素の除去を伴います。

    置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループで置き換えることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。これらの反応の条件は異なりますが、多くの場合、目的の生成物を得るために特定の温度、溶媒、および触媒を伴います。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノロン誘導体を生成する可能性がありますが、置換反応はさまざまな置換ピペラジン化合物を生成する可能性があります。

科学的研究の応用

The compound can be synthesized through various chemical reactions involving piperazine derivatives and quinoline precursors. A notable method involves the reaction of 6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline with piperazine in the presence of carbonyl reagents, yielding the desired ethyl ester product .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate has shown effectiveness against various bacterial strains. In vitro studies demonstrated that the compound inhibits bacterial growth by disrupting cellular processes essential for survival .

Anticancer Properties

Quinoline derivatives are also recognized for their anticancer activities. Studies have suggested that this compound induces apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases associated with cell proliferation and survival pathways. For instance, a study highlighted its role in modulating signaling pathways related to tumor growth and metastasis .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at concentrations of 10 µM). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

作用機序

類似の化合物との比較

類似の化合物

    ロメフロキサシン: 構造と作用機序が類似したフルオロキノロン系抗生物質。

    シプロフロキサシン: 広範囲の抗菌活性で知られる別のフルオロキノロン系抗生物質。

    ノルフロキサシン: さまざまな細菌感染症の治療に使用されるフルオロキノロン系抗生物質。

独自性

4-{[6,8-ジフルオロ-1-(2-フルオロエチル)-7-メトキシ-4-オキソ-1,4-ジヒドロキノリン-3-イル]カルボニル}ピペラジン-1-カルボン酸エチルは、明確な生化学的および生理学的特性を付与する官能基の特定の組み合わせにより、独自性があります。細菌のDNAジャイレースとトポイソメラーゼIVに対する強力な阻害活性と抗炎症効果により、科学研究のための貴重な化合物となっています。

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₇H₂₄F₃N₃O₆ 533.51 6,8-difluoro, 7-methoxy, 2-fluoroethyl, ethyl carboxylate High fluorine content for enhanced bioavailability; ester for prodrug potential
(Z)-1-Ethyl-6-fluoro-7-(4-(2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7d) C₂₈H₂₄F₂N₄O₇S 583.3 Thiazolidinone-acetyl, 4-fluorobenzylidene, carboxylic acid Carbonization >280°C; antimicrobial activity via thiazolidinone moiety
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (Impurity D) C₁₅H₁₇FN₃O₂ 306.32 Unsubstituted piperazine, no ester/carboxylate Simpler structure; lacks fluorinated ethyl and methoxy groups
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate C₁₄H₁₆F₂N₂O₃ 298.29 2,6-Difluorophenyl carbonyl Smaller molecular weight; aromatic fluorination without quinoline core

Key Observations:

Fluorination Patterns : The target compound’s 6,8-difluoro and 2-fluoroethyl groups contrast with the 4-fluorobenzylidene in compound 7d and the 2,6-difluorophenyl in . Fluorine placement influences electronic effects and target binding.

Piperazine Modifications: The ethyl carboxylate in the target compound differs from the thiazolidinone-acetyl group in 7d and the unsubstituted piperazine in Impurity D . Ester groups may act as prodrugs, hydrolyzing to active carboxylic acids in vivo.

Thermal Stability : Compound 7d exhibits carbonization above 280°C , suggesting higher thermal stability than the target compound, though data for the latter are unavailable.

Physicochemical Properties

  • Molecular Weight : The target compound (533.51 g/mol) is heavier than Impurity D (306.32 g/mol) but lighter than 7d (583.3 g/mol) , impacting drug-likeness per Lipinski’s rules.
  • Polarity : The 7-methoxy and 2-fluoroethyl groups increase hydrophobicity compared to unsubstituted piperazines, while the carboxylate enhances water solubility.

生物活性

Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by its complex structure, which includes:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Quinoline moiety : Implicated in antimicrobial and anticancer properties.
  • Fluorine substituents : Enhancing lipophilicity and binding affinity.

The molecular formula is C20H22F3N3OC_{20}H_{22}F_3N_3O with specific functional groups that contribute to its biological profile.

  • Protein Kinase Inhibition : The compound has been shown to modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis .
  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : The quinoline structure is associated with antimicrobial activity, making this compound a candidate for further exploration in infectious disease treatment.

Therapeutic Potential

The compound's diverse biological activities suggest potential therapeutic applications in various fields:

  • Cancer Treatment : Its ability to modulate kinase activity positions it as a candidate for cancer therapy.
  • Neurological Disorders : Inhibition of acetylcholinesterase indicates possible use in treating Alzheimer's disease.
  • Antimicrobial Applications : The antimicrobial properties could be harnessed for developing new antibiotics.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of similar quinoline derivatives. The results indicated that these compounds inhibited tumor growth in vitro and in vivo by inducing apoptosis through the modulation of specific signaling pathways . this compound may exhibit similar effects given its structural similarities.

Study 2: Neuroprotective Effects

Research on piperazine derivatives has shown that they can protect neuronal cells from oxidative stress and apoptosis. This study highlighted the potential of these compounds in treating neurodegenerative diseases . this compound could be further investigated for similar neuroprotective properties.

Data Table

Biological ActivityMechanism of ActionReferences
Protein Kinase InhibitionModulation of cellular signaling pathways
Acetylcholinesterase InhibitionBinding at catalytic sites
Antimicrobial ActivityDisruption of bacterial cell wall synthesis

Q & A

Q. How can reaction conditions be optimized for synthesizing this compound to improve yield and purity?

Synthesis optimization requires systematic variation of parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions (commonly used for piperazine derivatives) benefit from precise stoichiometric control of CuSO₄·5H₂O and sodium ascorbate, as well as phase-separation techniques (e.g., H₂O:DCM mixtures) to minimize side products . Purification via silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the piperazine, quinoline, and fluoroethyl moieties. Infrared (IR) spectroscopy confirms carbonyl (C=O) and aromatic stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous fluorinated quinoline derivatives .

Q. How can researchers assess the compound’s preliminary biological activity?

Begin with in vitro assays targeting enzymes or receptors implicated in disease pathways (e.g., kinases, GPCRs). Fluorescence polarization or surface plasmon resonance (SPR) assays quantify binding affinities. For cytotoxicity screening, use cell viability assays (MTT or resazurin) against relevant cancer cell lines, comparing results to structurally related compounds with known activities .

Advanced Research Questions

Q. What computational strategies are recommended to elucidate the compound’s mechanism of action?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to target proteins using crystal structures from databases like the PDB. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess binding stability over time. Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bonds with fluorine substituents) . Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions between in vitro activity and in silico predictions?

Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking. Re-evaluate calculations with explicit solvent models (e.g., TIP3P) or enhanced sampling techniques (metadynamics). Experimentally, perform competitive binding assays with known inhibitors or use cryo-EM to visualize binding in near-native conditions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy, varying fluorine positions). Compare bioactivity data across analogs using heatmaps or 3D-QSAR models (CoMFA, CoMSIA). For example, fluorination at the quinoline 6- and 8-positions enhances metabolic stability, while piperazine modifications alter target selectivity .

Q. How should stability studies be designed to evaluate this compound under physiological conditions?

Conduct accelerated degradation studies at varying pH (1–10), temperatures (4–37°C), and oxidative conditions (H₂O₂ exposure). Monitor degradation via HPLC-UV or LC-MS. For plasma stability, incubate with human serum and quantify parent compound loss over time. Fluorinated ethyl groups may improve stability compared to non-fluorinated analogs .

Methodological Considerations for Data Interpretation

Q. How can researchers address batch-to-batch variability in biological assays?

Standardize synthesis protocols (e.g., fixed catalyst ratios, reaction times) and characterize each batch via NMR and HRMS. Use internal controls (e.g., reference inhibitors) in assays to normalize data. Statistical tools like ANOVA or mixed-effects models account for variability across replicates .

Q. What orthogonal techniques validate target engagement in cellular models?

Combine CRISPR/Cas9 knockout of the putative target with rescue experiments. Cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) confirm direct binding. For fluorescence-based tracking, tag the compound with a fluorophore (e.g., BODIPY) and image via confocal microscopy .

Comparative Analysis of Structural Analogs

Q. How does fluorination at specific positions influence bioactivity compared to non-fluorinated analogs?

Fluorine at the quinoline 6- and 8-positions enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in CNS-targeted studies. In contrast, non-fluorinated analogs exhibit faster hepatic clearance. Piperazine N-fluorination may reduce off-target binding to hERG channels, mitigating cardiotoxicity risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。